molecular formula C21H23ClFN3O3S B2783266 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215477-19-2

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2783266
CAS RN: 1215477-19-2
M. Wt: 451.94
InChI Key: VYOAYQYSGNTUAI-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride” is a complex chemical compound that has been investigated for various potential therapeutic applications. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would be based on IR, 1H, 13C NMR, and mass spectral data . The structure is in good agreement with elemental and spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of hydrazide with carbon disulfide in an alkaline medium, and the treatment of hydrazide with appropriate aromatic acids in the presence of phosphorus .

Scientific Research Applications

Fluorescence Properties and Chemodosimetry

One area of application for compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is in the development of fluorogenic chemodosimeters. For example, a thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly Hg2+-selective fluorescence enhancing properties in aqueous acetonitrile solution. This specificity could be leveraged in environmental monitoring and analytical chemistry for the selective detection of mercury ions, highlighting its potential in environmental conservation and public health (Song et al., 2006).

Antimicrobial Applications

Another scientific application is in the antimicrobial domain. Fluoro-substituted benzothiazole compounds have been synthesized and evaluated for their antimicrobial activities. The structural inclusion of fluorobenzenes and benzothiazoles, similar in structure to the compound of interest, has shown a range of biodynamic properties, potentially offering new avenues for the development of antimicrobial agents (Jagtap et al., 2010).

Gastrokinetic Activity

Research on benzamide derivatives, including those with morpholinoethyl groups, has explored their gastrokinetic activity. These compounds were found to affect gastric emptying in animal models, suggesting potential applications in the treatment of gastrointestinal motility disorders. The specific structural characteristics of these compounds contribute to their activity, offering insights into drug design for gastrointestinal health (Kato et al., 1992).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that related compounds have been evaluated for their ulcerogenic and irritative action on the gastrointestinal mucosa, which was found to be low in comparison with standard .

Future Directions

The future directions for this compound could involve further investigation of its potential therapeutic applications. Given the anti-inflammatory and analgesic activities of related compounds, it could be of interest in the development of new drugs for the treatment of conditions involving inflammation and pain .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-27-17-4-2-3-15(13-17)20(26)25(8-7-24-9-11-28-12-10-24)21-23-18-6-5-16(22)14-19(18)29-21;/h2-6,13-14H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOAYQYSGNTUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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